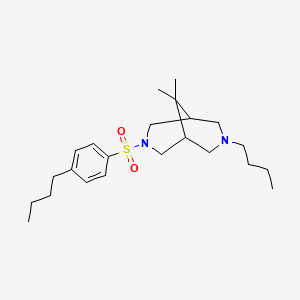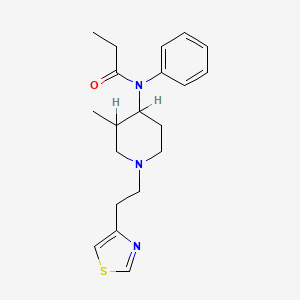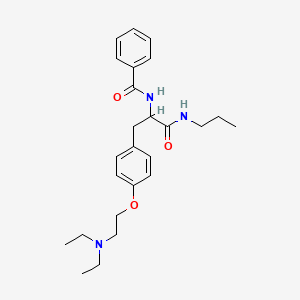
Thieno(3,2-d)isothiazole-5-carboxamide, 4-amino-3-(((4-fluorophenyl)methyl)thio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thieno(3,2-d)isothiazole-5-carboxamide, 4-amino-3-(((4-fluorophenyl)methyl)thio)- is a heterocyclic compound that features a thieno[3,2-d]isothiazole core. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thieno(3,2-d)isothiazole-5-carboxamide, 4-amino-3-(((4-fluorophenyl)methyl)thio)- typically involves the cyclization of thiophene derivatives. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-d]pyrimidin-4-ones . Another approach uses 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis and scale-up processes would apply, including the use of appropriate solvents, catalysts, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Thieno(3,2-d)isothiazole-5-carboxamide, 4-amino-3-(((4-fluorophenyl)methyl)thio)- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thieno[3,2-d]isothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Aplicaciones Científicas De Investigación
Thieno(3,2-d)isothiazole-5-carboxamide, 4-amino-3-(((4-fluorophenyl)methyl)thio)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical reaction accelerators.
Mecanismo De Acción
The mechanism of action of thieno(3,2-d)isothiazole-5-carboxamide, 4-amino-3-(((4-fluorophenyl)methyl)thio)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Thiazoles: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.
Thienopyrimidines: These compounds are synthesized using similar methods and have comparable biological properties.
Uniqueness
Thieno(3,2-d)isothiazole-5-carboxamide, 4-amino-3-(((4-fluorophenyl)methyl)thio)- is unique due to its specific substitution pattern and the presence of the 4-fluorophenylmethylthio group, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Propiedades
Número CAS |
135489-17-7 |
|---|---|
Fórmula molecular |
C13H10FN3OS3 |
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
4-amino-3-[(4-fluorophenyl)methylsulfanyl]thieno[3,2-d][1,2]thiazole-5-carboxamide |
InChI |
InChI=1S/C13H10FN3OS3/c14-7-3-1-6(2-4-7)5-19-12-8-9(15)10(11(16)18)20-13(8)21-17-12/h1-4H,5,15H2,(H2,16,18) |
Clave InChI |
ULJKBDLXWNULMA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CSC2=NSC3=C2C(=C(S3)C(=O)N)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





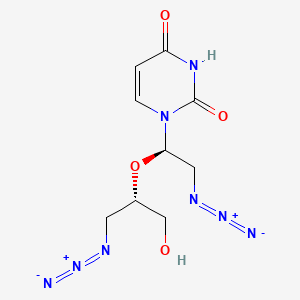
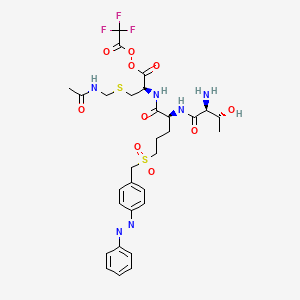
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-methyl-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl 1-methyl-1h-imidazole-4-sulfonate](/img/structure/B12742744.png)
